2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Catalog No.
S15879476
CAS No.
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxy...

Product Name

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid

IUPAC Name

2-(2-methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-8(2)5-10-7-14-4-3-9(12(15)16)6-11(14)13-10/h3-4,6-8H,5H2,1-2H3,(H,15,16)

InChI Key

PNUHOHQXXMSDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN2C=CC(=CC2=N1)C(=O)O

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a carboxylic acid functional group at the 7-position and a branched alkyl substituent at the 2-position, specifically a 2-methylpropyl group. The imidazo[1,2-a]pyridine structure consists of a fused imidazole and pyridine ring, which contributes to its chemical reactivity and biological activity.

The chemical reactivity of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions.

These reactions make it possible to derive a variety of derivatives from this compound for further study or application.

Imidazo[1,2-a]pyridine derivatives, including 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid, have been investigated for their biological activities. Notably:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain imidazo[1,2-a]pyridine derivatives have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis .
  • Anticancer Potential: Compounds within this class have also been explored for their anticancer properties, showing potential in inhibiting tumor growth .
  • Enzyme Inhibition: Some derivatives act as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

The synthesis of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 2-aminopyridines with appropriate carbonyl compounds under acidic or basic conditions.

    Example:
  • Cyclization Reactions: Utilizing cyclization techniques with substituted pyridines and imidazole precursors can yield the desired compound.
  • Functional Group Modifications: Post-synthetic modifications such as carboxylation can be applied to introduce the carboxylic acid group at the 7-position.

These methods allow for the efficient synthesis of this compound and its analogs.

The applications of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid span various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be beneficial in developing agrochemicals.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically focus on its binding affinity with biological targets:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Structure-Activity Relationship Analysis: These studies help identify which structural features contribute to its biological efficacy and guide further modifications for improved activity.

Similar Compounds

Several compounds share structural similarities with 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridineBasic structure without carboxylic acidFound in various natural products
Imidazo[1,2-b]pyridazineFused pyridazine ring instead of pyridineExhibits different biological activities
6-Methylimidazo[1,2-a]pyridineMethyl substitution at position 6Potentially different pharmacological profiles
Imidazo[1,5-a]pyridin-3-carboxylic acidDifferent positional carboxylic acidMay show distinct therapeutic effects

These compounds highlight the diversity within the imidazo heterocycle family and underscore the unique characteristics of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-7-carboxylic acid in terms of structure and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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